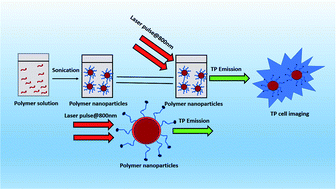Two-photon active polymeric nanoparticles for high contrast in vitro imaging†
RSC Advances Pub Date: 2013-11-14 DOI: 10.1039/C3RA44576C
Abstract
Two water dispersible and two-photon (TP) active polymer nanoparticles were synthesized from poly[2-(3-thienyl) ethanol n-butoxy carbonyl methyl-urethane] and poly(3,3′′′-didodecyl quarter thiophene) polymers using a simple miniemulsion technique. Strong TP fluorescence was observed from each of these nanoparticles using a femtosecond laser operated at 800 nm. Interestingly, these polymeric nanoparticles were found to be non-toxic in dose dependent cell viability studies for 24 h nanoparticle incubation time period. TP microscopic imaging and Z-stacking confirmed cellular internalization of TP active nanoparticles by human macrophage THP-1 cells. These fluorescent polymer nanoparticles could be suitable candidates for in vitro TP bioimaging.


Recommended Literature
- [1] SPME determination of low concentration levels of monoaromatic chemical markers in soils after remediation by supercritical fluid extraction
- [2] Encapsulation of an f-block metal atom/ion to enhance the stability of C20 with the Ih symmetry
- [3] Graphene oxide coupled carbon nitride homo-heterojunction photocatalyst for enhanced hydrogen production†
- [4] Back cover
- [5] Multifunctional hybrid materials for combined photo and chemotherapy of cancer†
- [6] Contents list
- [7] Carbon capture from corn stover ethanol production via mature consolidated bioprocessing enables large negative biorefinery GHG emissions and fossil fuel-competitive economics†
- [8] A simple arrangement of lenses for reading the graduations of chemical and assay balances
- [9] 18-Electron Os(X)(CHR)(Cl)(CO)L2 (X=H, Cl): not octahedral and metastable?
- [10] Determination of localised corrosion mechanisms using a scanning vibrating reference electrode technique










